

Application Note: Quantification of Tenacissoside H in Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: Tenacissoside H

Cat. No.: B15590053

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Tenacissoside H** in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is sensitive, selective, and has been successfully applied to pharmacokinetic studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

Tenacissoside H is a C21 steroidal glycoside isolated from *Marsdenia tenacissima*, a plant used in traditional medicine.[\[3\]](#)[\[4\]](#) As a potential therapeutic agent, it is crucial to have a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a validated UPLC-MS/MS method for the determination of **Tenacissoside H** in plasma.

Experimental

Materials and Reagents

- **Tenacissoside H** reference standard
- Internal Standard (IS): Astragaloside IV or Rutin[\[1\]](#)[\[3\]](#)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Blank plasma

Instrumentation

An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer is used.^{[1][2][3][5]}

- UPLC System: Acquity UPLC H-Class or similar
- Mass Spectrometer: Xevo TQ-S® or similar triple quadrupole mass spectrometer
- Analytical Column: UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) or UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)^{[1][3]}

Sample Preparation

Two primary methods for plasma sample preparation have been reported: liquid-liquid extraction (LLE) and protein precipitation (PP).

Protocol 1: Liquid-Liquid Extraction (LLE)^[1]

- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (Astragaloside IV, 1.0 µg/mL).
- Add 1.0 mL of ethyl acetate.
- Vortex mix for 1.0 minute.
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of methanol.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)[\[3\]](#)

- To the plasma sample, add the internal standard (Rutin).
- Add acetonitrile-methanol (9:1, v/v) to precipitate proteins.
- Vortex and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.

UPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: UPLC Conditions[\[1\]](#)

Parameter	Condition
Column	UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)
Column Temperature	40°C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	2 µL
Gradient Elution	0-0.2 min, 10% B
	0.2-2.4 min, 10%-75% B
	2.4-5.0 min, 75%-90% B
	5.0-5.1 min, 90%-10% B
	5.1-6.0 min, 10% B

Table 2: Mass Spectrometry Conditions[1][3]

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	2.5 kV
Source Temperature	150°C
Desolvation Temperature	450°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	900 L/h
Analysis Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound-Specific Parameters[1][3]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (V)
Tenacissoside H	817.4	757.5	96	40
Astragaloside IV (IS)	785.4	143.0	6	46
Rutin (IS)	611.1	303.0	-	-

Method Validation and Performance

The UPLC-MS/MS method was validated for its linearity, precision, accuracy, recovery, and stability.

Table 4: Method Validation Summary[1][3]

Parameter	Result
Linearity Range	5–2000 ng/mL
Correlation Coefficient (r)	> 0.99
Lower Limit of Quantification (LLOQ)	5 ng/mL
Intra-day Precision (RSD)	< 15%
Inter-day Precision (RSD)	< 15%
Accuracy	88%–111%
Mean Recovery	83.2% to 85.7%
Stability	Stable after 24h at room temp, 3 freeze-thaw cycles, and 30 days at -20°C

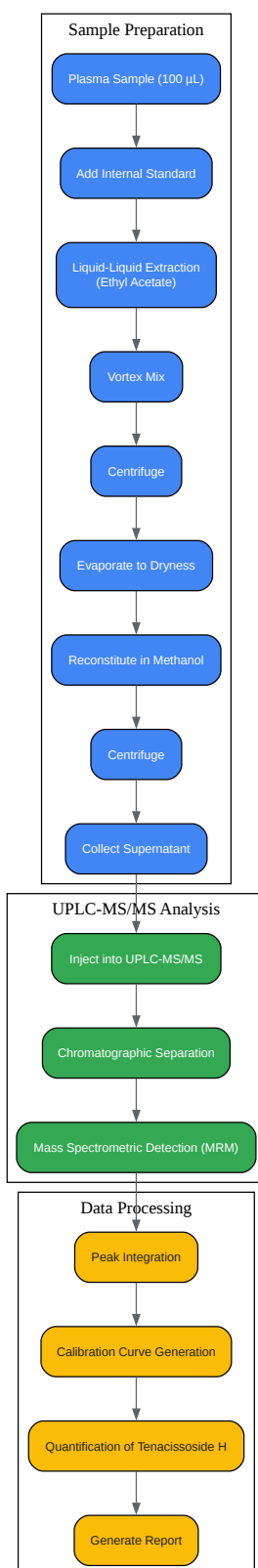
Application to Pharmacokinetic Studies

This validated method has been successfully employed to characterize the pharmacokinetic profile of **Tenacissoside H** in rats following oral and intravenous administration.[1][2][3] After

intravenous administration of 1 mg/kg and oral administration of 5 mg/kg, the bioavailability of **Tenacissoside H** was determined to be 89.8%.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Tenacissoside H** in plasma samples.



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References

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